

Technical Safety Guide: 5-Fluoro-3-hydroxy-2-nitrobenzoic acid

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Compound of Interest

Compound Name: 5-Fluoro-3-hydroxy-2-nitrobenzoic acid

CAS No.: 1007113-05-4

Cat. No.: B1376279

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CAS Registry Number: 1007113-05-4 Document Type: Enhanced Safety & Handling Protocol
Version: 2.0 (Research & Development Grade)

Part 1: Chemical Identity & Physicochemical Profiling

Substance Identification

This compound is a specialized trisubstituted benzene derivative used primarily as a scaffold in the synthesis of pharmaceutical agents, particularly 5-HT₃ receptor modulators and quinoline-based antibiotics.

Parameter	Technical Specification
IUPAC Name	5-Fluoro-3-hydroxy-2-nitrobenzoic acid
CAS Number	1007113-05-4
Molecular Formula	C ₇ H ₄ FNO ₅
Molecular Weight	201.11 g/mol
Appearance	Off-white to pale yellow crystalline powder
SMILES	<chem>OC(=O)C1=CC(F)=CC(O)=C1[O-]</chem>
Solubility	Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water (unless basified).

Structural Reactivity Analysis

- **Acidity (pKa):** The compound possesses two acidic protons. The carboxylic acid (pKa ~2–3) is significantly acidified by the ortho-nitro group (electron-withdrawing). The phenolic hydroxyl (pKa ~7–8) is also more acidic than phenol due to the electron-withdrawing nature of the ring substituents.
- **Fluorine Stability:** The C-F bond is aromatic and highly stable. **Crucial Safety Note:** Unlike aliphatic acid fluorides, this compound does not spontaneously release Hydrogen Fluoride (HF) under standard laboratory conditions. Standard organic acid protocols apply, not HF protocols.
- **Nitro Group:** The ortho-nitro group introduces steric strain and electronic deactivation. It is susceptible to reduction (to aniline derivatives) but stable to oxidation.

Part 2: Hazard Identification & Risk Assessment (GHS)

While specific toxicological data (LD50) is often proprietary for intermediates, "Read-Across" methodology using structural analogs (e.g., 3-hydroxy-2-nitrobenzoic acid) dictates the following classification.

GHS Classification (29 CFR 1910.1200)

- Signal Word:WARNING
- Skin Corrosion/Irritation: Category 2 (H315)[1]
- Serious Eye Damage/Eye Irritation: Category 2A (H319)
- Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

Expert Risk Insights

- Inhalation Risk: As a fine powder, electrostatic charging is common. Inhalation of dust can cause severe upper respiratory tract irritation due to the compound's high acidity.
- Ocular Risk: Contact with eyes will cause immediate, severe irritation due to the combination of low pH and nitro-aromatic toxicity.
- Systemic Toxicity: Nitrobenzoic acid derivatives can induce methemoglobinemia if absorbed in large quantities, though this is rare in R&D scale handling.

Part 3: Safe Handling & Experimental Protocols

Engineering Controls & PPE

- Ventilation: All weighing and open handling must be performed inside a certified chemical fume hood.
- Glove Selection: Nitrile (0.11 mm) is sufficient for solid handling. For solution handling (DMSO/MeOH), double-gloving or specific chemical-resistant gloves (Butyl rubber) are recommended depending on the solvent.
- Eye Protection: Chemical safety goggles are mandatory. Face shields are recommended if handling >5g quantities.

Protocol: Solubilization & Reaction Setup

Context: Preparing a 100 mM stock solution in DMSO for biological assay or synthesis.

- Preparation: Calculate mass required. For 10 mL of 100 mM stock:
.
- Weighing:
 - Use an antistatic gun on the weighing boat and spatula.
 - Weigh inside the fume hood. Avoid air drafts that could disperse the powder.
- Dissolution:
 - Add DMSO dropwise.
 - Observation: The solution may warm slightly (exothermic solvation).
 - Color Change: Solution may turn bright yellow; this is normal for nitro-phenolic compounds and does not indicate degradation.
- Inertion: If using in palladium-catalyzed cross-coupling (e.g., Suzuki), degas the solution with Nitrogen/Argon for 5 minutes. The nitro group can poison certain catalysts if not properly managed.

Protocol: Spill Cleanup (Acid Neutralization)

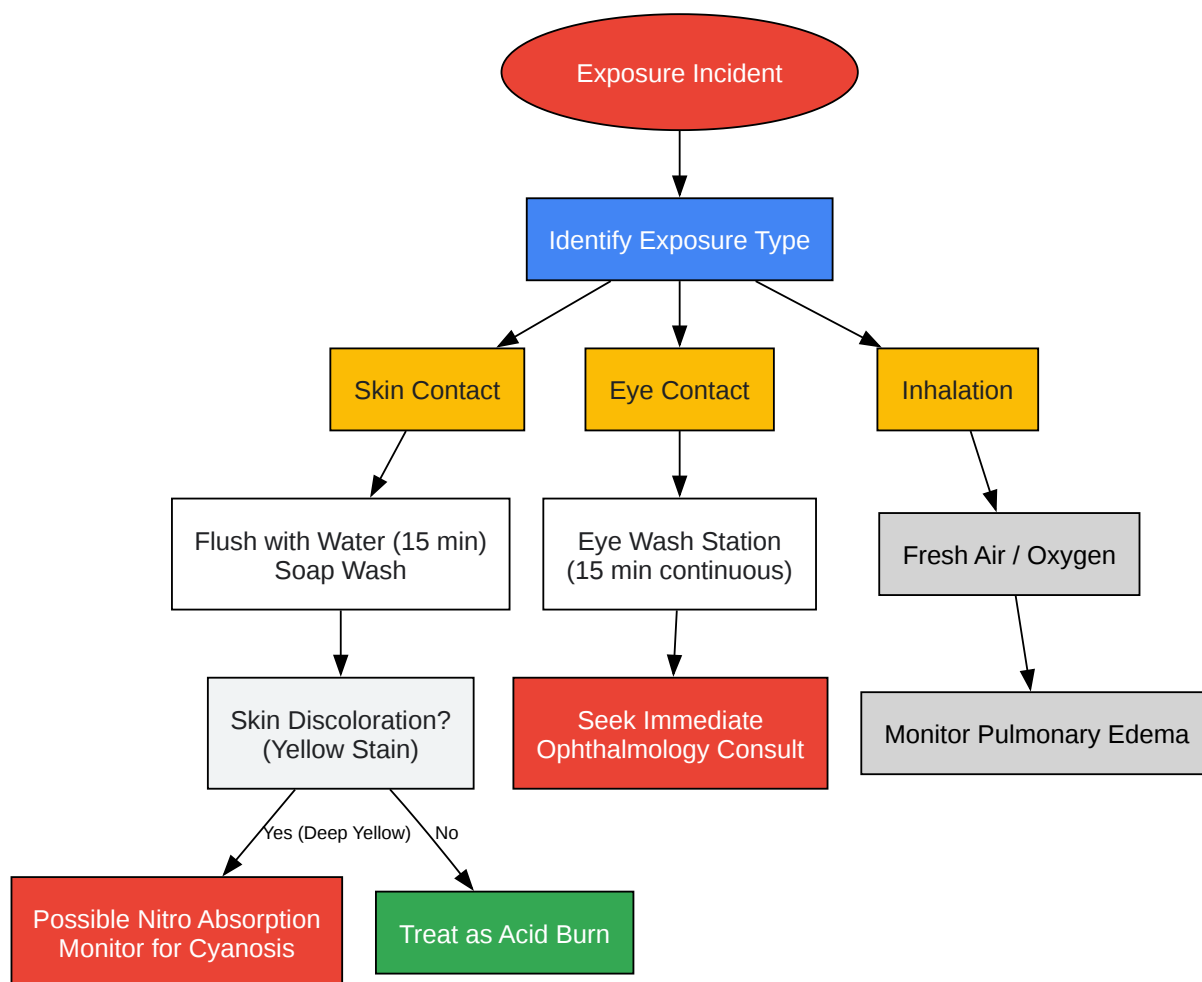
Scenario: Spillage of 500 mg solid powder on the bench.

- Isolate: Evacuate immediate area; post "Do Not Enter" sign.
- PPE: Wear goggles, lab coat, and double nitrile gloves. Wear a N95/P100 respirator if dust is airborne.
- Neutralization:
 - Cover the spill gently with Sodium Bicarbonate (NaHCO_3) or Calcium Carbonate.
 - Why? This neutralizes the acidity without generating excessive heat.
- Collection:

- Dampen a paper towel with water and place it over the powder to prevent dust.
- Sweep the wet slurry into a hazardous waste bag.
- Clean surface with soap and water.

Part 4: Emergency Response Logic

The following diagram illustrates the decision logic for exposure incidents, distinguishing between standard acid burns and specific nitro-compound risks.



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Figure 1: Emergency Response Decision Matrix. Note the specific check for yellow staining on skin, which indicates deep permeation of the nitro-compound.

Part 5: Stability, Reactivity & Storage

Chemical Incompatibilities

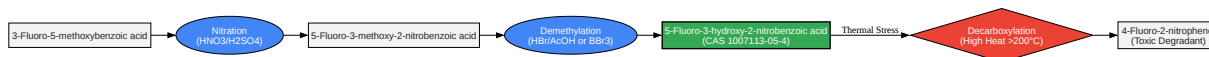
Reagent Class	Reactivity Risk	Mechanism
Strong Bases (NaOH, KOH)	High	Rapid deprotonation (exothermic). Formation of nitrophenolate salts which may be shock-sensitive when dry.
Reducing Agents (LiAlH ₄ , H ₂ , Hydrazine)	High	Reduction of Nitro group to Amine/Hydroxylamine. Potentially vigorous exotherm.
Oxidizing Agents	Low	The ring is already highly oxidized (Nitro + Fluoro).

Storage Conditions

- Temperature: Refrigerate (2–8°C).
- Atmosphere: Store under inert gas (Argon) if possible to prevent hydrolysis of precursors, though the acid itself is air-stable.
- Container: Amber glass vial with PTFE-lined cap. Avoid metal containers due to acid corrosion.

Part 6: Synthesis & Degradation Pathways

Understanding the synthesis helps in identifying impurities. The compound is typically synthesized via nitration of 3-fluoro-5-methoxybenzoic acid followed by demethylation.



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Figure 2: Synthesis and Thermal Degradation Pathway. Note that high heat can lead to decarboxylation, releasing toxic nitrophenols.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 293291, 3-Hydroxy-2-nitrobenzoic acid (Analog Read-Across). Retrieved from [[Link](#)]
- Google Patents (2008). WO2008019372A2 - 2-aminobenzoxazole carboxamides as 5ht3 modulators. (Detailed synthesis protocol).
- Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [[Link](#)]

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Sources

- [1. Nitrobenzoic acids and derivatives | Fisher Scientific \[fishersci.com\]](#)
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